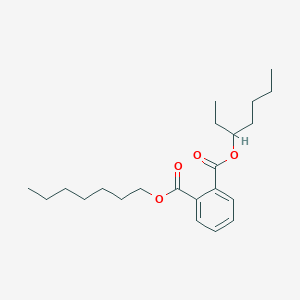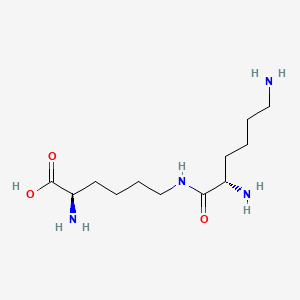
N6-L-Lysyl-D-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-L-Lysyl-D-lysine is a compound that consists of two lysine molecules linked together. Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and enzyme function. This compound is a dimer of DL-Lysine, which is a racemic mixture of the D and L enantiomers of lysine amino acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-L-Lysyl-D-lysine involves the coupling of two lysine molecules. This can be achieved through various synthetic routes, including the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of the peptide bond. Common reagents used in the synthesis include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis techniques to efficiently produce the compound in high yields and purity. The use of protecting groups and coupling reagents is optimized to ensure the selective formation of the desired product.
化学反应分析
Types of Reactions
N6-L-Lysyl-D-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups in the lysine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form reduced lysine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can result in the formation of alkylated or acylated lysine derivatives.
科学研究应用
N6-L-Lysyl-D-lysine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme function.
Medicine: Investigated for its potential therapeutic applications, including as a precursor in the biosynthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N6-L-Lysyl-D-lysine involves its incorporation into proteins and peptides. The compound can be utilized by lysyl-tRNA synthetase (KARS) to produce N6-acetyl-L-lysyl-AMP, which is then transferred to lysine cognate tRNA to generate N6-acetyl-L-lysyl-tRNA. This process introduces N6-acetyl-L-lysine into growing nascent polypeptides, resulting in protein acetylation .
相似化合物的比较
N6-L-Lysyl-D-lysine can be compared with other similar compounds, such as:
DL-Lysine: A racemic mixture of the D and L enantiomers of lysine amino acid.
N6-D-Lysyl-L-lysine: Another dimer of lysine with a different stereochemistry.
This compound is unique due to its specific stereochemistry and its ability to participate in various biochemical processes, including protein acetylation and enzyme function.
属性
分子式 |
C12H26N4O3 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC 名称 |
(2R)-2-amino-6-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H26N4O3/c13-7-3-1-5-9(14)11(17)16-8-4-2-6-10(15)12(18)19/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10+/m0/s1 |
InChI 键 |
ISWYJQKGNGBKJG-VHSXEESVSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)NCCCC[C@H](C(=O)O)N)N |
规范 SMILES |
C(CCN)CC(C(=O)NCCCCC(C(=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


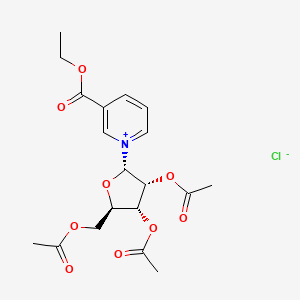
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
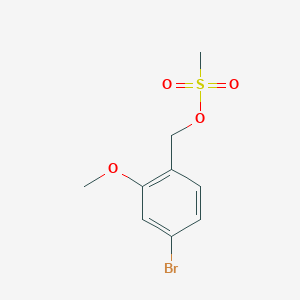

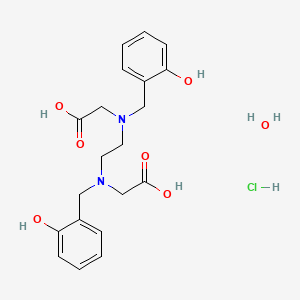
![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
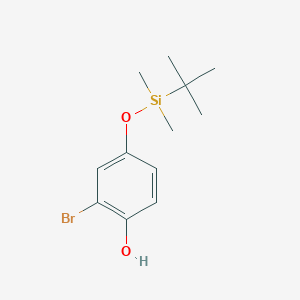

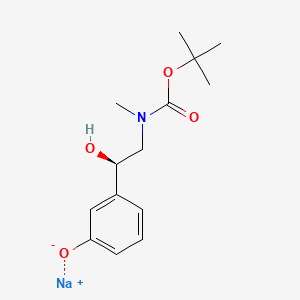
![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
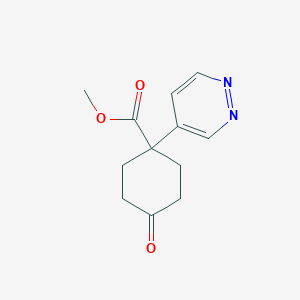
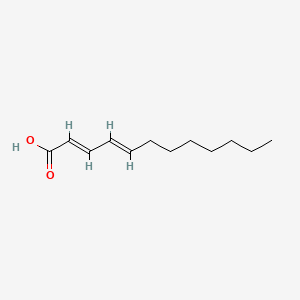
![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
